2,2,2-trifluoro-N-(2-methanesulfonylethyl)acetamide
Description
2,2,2-Trifluoro-N-(2-methanesulfonylethyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group and a methanesulfonylethylamine substituent.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-methylsulfonylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO3S/c1-13(11,12)3-2-9-4(10)5(6,7)8/h2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVCSRDYAQDDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-methanesulfonylethyl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-methanesulfonylethyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Conversion to sulfonic acids or sulfonates.
Reduction: Formation of corresponding sulfides or thiols.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-methanesulfonylethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-N-(2-methanesulfonylethyl)acetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
N-Methyl-2,2,2-trifluoroacetamide (CAS 815-06-5)
- Structure : Methyl group attached to the acetamide nitrogen.
- Molecular Formula: C₃H₄F₃NO; MW: 127.07 g/mol .
- Comparison :
- The methyl substituent is less sterically hindered and lacks the sulfonyl group, reducing polarity compared to the target compound.
- Higher lipophilicity (logP ≈ 0.8–1.2) due to the absence of the polar sulfonylethyl chain.
- Applications: Used as a solvent or intermediate in peptide synthesis due to its stability and low nucleophilicity .
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS 170655-44-4)
- Structure : Chlorine atom on the acetamide carbonyl and a trifluoroethyl group on the nitrogen.
- Similarity Score : 0.72 .
- Comparison: The chloro substituent increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitution reactions. The trifluoroethyl group provides metabolic resistance but reduces solubility in aqueous media compared to the sulfonylethyl chain. Applications: Potential agrochemical intermediate due to halogenated motifs .
Sulfur-Containing Analogs
2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide (CAS 1869-45-0)
- Structure : Mercaptoethyl (-CH₂CH₂SH) substituent.
- Molecular Formula: C₄H₆F₃NOS; MW: 173.16 g/mol .
- Comparison: The thiol group introduces nucleophilic reactivity, enabling disulfide bond formation, unlike the sulfonylethyl group. Lower oxidation state of sulfur (vs. Applications: Thiol-containing compounds are often used in drug conjugation or metal chelation .
2,2,2-Trimethyl-N-(4-methylphenylsulfonyl)acetamide
- Structure : Sulfonyl group attached to a para-methylphenyl ring.
- Key Feature : Anti-periplanar conformation of N–H and C=O bonds, facilitating hydrogen-bonded dimerization .
- Comparison :
Fluorinated Alkyl Chain Analogs
2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide (CAS 407-37-4)
- Structure : Trifluoroethyl (-CH₂CF₃) substituent.
- Molecular Formula: C₄H₃F₆NO; MW: 195.06 g/mol .
- Comparison :
2,2,2-Trifluoro-N-(1-methylpropyl)acetamide (CAS 116819-35-3)
- Structure : Branched 1-methylpropyl chain.
- Molecular Formula: C₆H₁₀F₃NO; MW: 169.15 g/mol .
- Lower polarity than the sulfonylethyl derivative, favoring membrane permeability.
Physicochemical and Functional Comparisons
| Compound Name | Substituent | Molecular Formula | MW (g/mol) | Key Properties | Applications |
|---|---|---|---|---|---|
| Target Compound | Methanesulfonylethyl | C₅H₈F₃NO₃S | 219.18* | High polarity, hydrogen-bonding capacity | Drug design, enzyme inhibition |
| N-Methyl-2,2,2-trifluoroacetamide | Methyl | C₃H₄F₃NO | 127.07 | Low steric hindrance, moderate logP | Peptide synthesis, solvent |
| 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide | Chloro + trifluoroethyl | C₄H₄ClF₃NO | 189.53 | Electrophilic carbonyl, high stability | Agrochemical intermediates |
| 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide | Mercaptoethyl | C₄H₆F₃NOS | 173.16 | Thiol reactivity, nucleophilic | Conjugation chemistry, metal ligands |
*Estimated based on analogs.
Biological Activity
2,2,2-Trifluoro-N-(2-methanesulfonylethyl)acetamide is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 227.21 g/mol. The presence of trifluoromethyl and methanesulfonyl groups contributes to its distinctive reactivity and interaction with biological systems.
The biological activity of 2,2,2-trifluoro-N-(2-methanesulfonylethyl)acetamide can be attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, while the methanesulfonyl moiety may participate in nucleophilic attacks on enzymatic sites.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity
The cytotoxic effects of 2,2,2-trifluoro-N-(2-methanesulfonylethyl)acetamide were evaluated in several cancer cell lines. The compound exhibited selective cytotoxicity with IC50 values indicating significant anti-proliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings highlight the potential of this compound as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, researchers tested the efficacy of 2,2,2-trifluoro-N-(2-methanesulfonylethyl)acetamide against multi-drug resistant strains of bacteria. The results demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential use in treating infections caused by resistant strains.
Case Study 2: Cancer Cell Line Studies
A study conducted on various cancer cell lines revealed that treatment with the compound led to apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls, indicating that the compound induces programmed cell death in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
